molecular formula C20H18F3NO2S B2971801 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797871-63-6

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2971801
CAS No.: 1797871-63-6
M. Wt: 393.42
InChI Key: FIPZQFKBQHGEQV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H18F3NO2S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications

Hybrid Polymers and Electroactive Films

Research into novel hybrid polymers incorporating furanylanilino and thiophenylanilino backbones has led to the development of electroactive films with promising applications. These polymers are synthesized via electrophilic aromatic substitution and Stille cross-coupling reactions, producing materials that can undergo repeated oxidation and reduction with minimal loss of electrochemical activity. The importance of electron-withdrawing groups in determining the delocalization of extended multi-ring systems has been highlighted, suggesting potential in electronic and photonic devices (Baldwin et al., 2008).

Antioxidant and Anticancer Activities

A series of novel derivatives, including those with thiophene and furan moieties, demonstrated significant antioxidant and anticancer activities. Notably, certain compounds outperformed well-known antioxidants like ascorbic acid in DPPH radical scavenging assays. Their cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines further underlines their potential in the development of new therapeutic agents (Tumosienė et al., 2020).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan conjugated linkers have shown to enhance solar energy-to-electricity conversion efficiency significantly. This discovery underscores the role of five-membered heteroaromatic linkers in improving the performance of dye-sensitized solar cells, presenting a path forward for more efficient solar technologies (Kim et al., 2011).

Electrochemical Polymerization and Capacitance Properties

The electrochemical polymerization of thiophen-2-ylfuran derivatives has resulted in polymers with enhanced capacitance properties. These findings are crucial for the development of supercapacitors and other energy storage devices, offering insights into the use of furan and thiophene-based polymers for improved electrical performance (Mo et al., 2015).

Antimicrobial Activity

Chitosan Schiff bases derived from furan and thiophene moieties have been investigated for their antimicrobial activities. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential application in developing new antimicrobial agents (Hamed et al., 2020).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2S/c21-20(22,23)17-6-3-15(4-7-17)5-8-19(25)24(12-16-9-11-27-14-16)13-18-2-1-10-26-18/h1-4,6-7,9-11,14H,5,8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPZQFKBQHGEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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